molecular formula C21H27NO B1670726 Diphenidol CAS No. 972-02-1

Diphenidol

Cat. No.: B1670726
CAS No.: 972-02-1
M. Wt: 309.4 g/mol
InChI Key: OGAKLTJNUQRZJU-UHFFFAOYSA-N
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Description

Diphenidol is a muscarinic antagonist primarily used as an antiemetic and antivertigo agent. It is not marketed in the United States or Canada but has been widely used in Latin America and Asia. This compound is effective in treating nausea and vomiting associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear .

Mechanism of Action

Target of Action

Diphenidol primarily targets the muscarinic acetylcholine receptors, specifically M1, M2, M3, and M4 . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter, at these receptor sites .

Mode of Action

It is thought to diminish vestibular stimulation and depress labyrinthine function as an antimuscarinic agent . It may also act on the medullary chemoreceptive trigger zone, contributing to its antiemetic effect .

Biochemical Pathways

This compound’s action on muscarinic acetylcholine receptors affects the cholinergic neurotransmission pathway. By blocking these receptors, this compound can alter the transmission of signals in the nervous system, particularly those related to balance and nausea . The downstream effects of this interaction can include relief from symptoms of conditions like Meniere’s disease and postoperative nausea .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can lead to a decrease in vestibular stimulation and a depression of labyrinthine function . Clinically, this results in the control of nausea and vomiting, and it has an antivertigo effect on the vestibular apparatus, thus preventing motion sickness .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factorsAdditionally, genetic factors can influence how individuals respond to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenidol involves several steps:

    Alkylation: 1-Bromo-3-chloropropane reacts with piperidine to form 3-Piperidinopropyl chloride.

    Grignard Reaction: The intermediate 3-Piperidinopropyl chloride undergoes a Grignard reaction with benzophenone to produce benzhydrol.

    Final Product: The benzhydrol is then converted to this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound.

    Substitution: this compound can participate in substitution reactions, particularly involving its piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound .

Scientific Research Applications

Diphenidol has several scientific research applications:

Comparison with Similar Compounds

    Scopolamine: Another muscarinic antagonist used for motion sickness.

    Meclizine: An antihistamine with antiemetic and antivertigo properties.

    Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

Uniqueness of Diphenidol: this compound is unique in its specific interaction with multiple muscarinic acetylcholine receptors and its effectiveness in treating vertigo and nausea without significant sedative effects. This makes it a valuable option for patients who require relief from these symptoms without the drowsiness associated with other medications .

Properties

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKLTJNUQRZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3254-89-5 (hydrochloride)
Record name Diphenidol [USAN]
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DSSTOX Substance ID

DTXSID3022950
Record name Diphenidol
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diphenidol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L
Record name DIPHENIDOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenidol
Source Human Metabolome Database (HMDB)
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Mechanism of Action

The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS...
Record name Diphenidol
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Record name DIPHENIDOL
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Color/Form

NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER

CAS No.

972-02-1
Record name Diphenidol
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Record name Diphenidol [USAN]
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Record name Diphenidol
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Record name Difenidol
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Record name DIPHENIDOL
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Record name DIPHENIDOL
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Record name Diphenidol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-214, 104-105 °C
Record name Diphenidol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of diphenidol?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound primarily acts as an antiemetic by inhibiting the chemoreceptor trigger zone (CTZ) and possibly by acting directly on the vomiting center in the medulla. []

Q2: How does this compound differ in its antiemetic action compared to antihistamines or phenothiazines?

A2: Unlike antihistamines or phenothiazines, this compound appears to exert a more specific antivertigo effect on the vestibular apparatus, controlling vertigo without the sedative, hypotensive, or extrapyramidal side effects often associated with the other drug classes. [, ]

Q3: Does this compound affect the therapeutic action of levodopa?

A3: Unlike some other antiemetics, this compound does not appear to antagonize the therapeutic effects of levodopa, making it potentially useful for managing levodopa-induced nausea and vomiting in Parkinson's disease. []

Q4: How does this compound impact neuronal activity in the vestibular system?

A4: Studies in cats show that diphenhydramine and this compound can inhibit rotation-induced firing of type I medial vestibular nucleus (MVN) neurons, suggesting a direct action on these neurons to modulate responses to rotatory stimulation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H27NO and a molecular weight of 313.45 g/mol.

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various conditions. Further research is needed in this area.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research papers do not suggest any catalytic properties associated with this compound. Its primary role appears to be pharmacological, targeting specific receptors and pathways involved in the emetic response and vestibular function.

Q8: Have there been any computational studies on this compound?

A8: While the provided research doesn't explicitly mention computational studies on this compound, recent research has explored the development of ultra-fast chromatographic micro-assays for quantifying this compound in plasma. [] This suggests the potential for future research utilizing computational tools for optimizing analytical methods or exploring drug interactions.

Q9: How do structural modifications of this compound influence its activity and selectivity for muscarinic receptors?

A9: Research on novel 2-carbonyl analogues of this compound with lipophylic 1-substituents revealed that modifications can significantly impact muscarinic receptor selectivity. Compound 2d, for instance, exhibited high affinity for the M4 subtype with a 60-fold selectivity over M2. []

Q10: What is the significance of the silicon analogue, hexahydro-sila-diphenidol, in understanding this compound's SAR?

A10: Comparing this compound with its silicon counterpart, hexahydro-sila-diphenidol, has provided valuable insights into its structure-activity relationship, particularly regarding muscarinic receptor selectivity. The silicon substitution influences binding affinities and selectivity profiles across different receptor subtypes. []

Q11: What are the challenges in formulating this compound for optimal therapeutic use?

A11: Research highlights the need for formulation strategies that ensure the effective and progressive release of this compound in the digestive system to extend its therapeutic effect. []

Q12: How is this compound's efficacy evaluated in preclinical settings?

A12: Preclinical studies utilize various animal models, including dogs and ferrets, to assess the antiemetic efficacy of this compound against different emetic stimuli. These models help to understand its effectiveness against various causes of vomiting. []

Q13: How do the preclinical findings on this compound's antiemetic activity translate to clinical efficacy?

A13: Clinical trials, such as the double-blind study comparing this compound to placebo in patients with vertigo, have demonstrated a statistically significant improvement in symptoms, including nausea and vomiting, with this compound treatment. [, ]

Q14: Has this compound shown efficacy in treating motion sickness?

A14: Yes, clinical trials involving boat, car, and laboratory-induced motion sickness have demonstrated this compound's efficacy in preventing motion sickness, with a superior efficacy profile compared to placebo. []

Q15: What are the potential adverse effects of this compound?

A15: While generally considered safe, this compound can cause side effects, with dry mouth being the most frequently reported adverse effect in clinical trials. [] Other potential side effects might require further investigation.

Q16: Are there any ongoing efforts to develop targeted delivery systems for this compound?

A16: The research primarily focuses on optimizing its formulation for improved release and absorption in the digestive system. [] Targeted delivery strategies might be an area for future exploration to enhance its therapeutic efficacy further.

Q17: What analytical techniques are commonly employed in this compound research?

A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are crucial for determining this compound concentrations in biological samples, aiding in pharmacokinetic studies and forensic analyses. [, , ]

Q18: Is there information available on the environmental impact and degradation of this compound?

A18: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound. Further research is needed to understand its potential environmental impact and degradation pathways fully.

Q19: How does this compound's dissolution rate affect its bioavailability and efficacy?

A19: Research highlights the importance of developing pharmaceutical preparations that allow for controlled and sustained release of this compound in the digestive system. This controlled release is essential for achieving optimal bioavailability and prolonging its therapeutic effect. []

Q20: What are the key parameters considered in validating analytical methods for this compound quantification?

A20: Validation of analytical methods, such as those employing UPLC-MS/MS for this compound quantification, involves assessing parameters like linearity, accuracy, precision, recovery, and limits of quantification to ensure reliable and reproducible results. []

Q21: Are there specific quality control measures crucial for this compound during manufacturing and distribution?

A21: While the research doesn't delve into specific quality control measures, it underscores the importance of analytical techniques like HPLC for determining content uniformity in this compound tablets, ensuring accurate dosing and product quality. []

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